[1-(3-Methylphenyl)cyclopentyl]methanamine
Description
Properties
IUPAC Name |
[1-(3-methylphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVKHSUXDMASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Methylphenyl)cyclopentyl]methanamine, a compound with a unique structural configuration, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetic profiles, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 217.32 g/mol. Its structure includes a cyclopentyl group attached to a methanamine chain with a 3-methylphenyl substituent, which influences its interactions with biological targets.
The mechanism of action for this compound involves binding to specific receptors and enzymes, potentially modulating neurotransmitter systems and other cellular signaling pathways. Preliminary studies suggest that it may interact with various biological pathways, making it a candidate for therapeutic applications in neurology and oncology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML) and breast adenocarcinoma cells. The compound appears to induce apoptosis in these cell lines through dose-dependent mechanisms .
- Neuropharmacological Effects : The compound may influence neurotransmitter release or receptor activity, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate clearance rates and favorable plasma protein binding characteristics. For instance, in mouse models, the compound exhibited a half-life conducive to further therapeutic exploration .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | Moderate |
| Half-Life (h) | Approximately 3.2 |
| Plasma Protein Binding (%) | 11% unbound |
Case Studies
A series of studies have highlighted the potential applications of this compound:
- Case Study 1 : A study evaluated its effects on AML cells, reporting significant induction of apoptosis through caspase activation pathways. The compound was compared against standard chemotherapeutics like doxorubicin and showed promising results in enhancing cell death rates .
- Case Study 2 : Research involving neuronal cell models indicated that the compound could enhance neuroprotective effects by modulating glutamate signaling pathways, suggesting its utility in treating neurodegenerative conditions.
Comparison with Similar Compounds
Variations in Aromatic Substitution
Compounds with halogenated or electron-withdrawing substituents on the phenyl ring exhibit distinct electronic and steric properties:
Variations in Cycloalkane Ring Size
The size of the cycloalkane ring (cyclopentyl vs. cyclohexyl/cyclopropyl) impacts steric bulk and conformational flexibility:
Key Insight : Cyclopentyl derivatives balance rigidity and synthetic accessibility, whereas cyclopropyl analogs may exhibit higher reactivity due to ring strain .
Functional Group Modifications
Replacement of the methanamine group alters hydrogen-bonding capacity and target binding:
Key Insight : Methanamine derivatives are more basic than hydroxyl or methoxy analogs, influencing pharmacokinetics .
Preparation Methods
Preparation Methods
Reductive Amination of Cyclopentanone Derivatives
One of the most common and efficient methods for preparing cyclopentyl-substituted amines is reductive amination. In this context, cyclopentanone or a substituted cyclopentanone (bearing the 3-methylphenyl substituent) is reacted with an amine source, such as methylamine or ammonia, in the presence of a reducing agent.
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- The ketone is combined with methylamine under controlled temperature.
- A reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) reduces the imine intermediate to the corresponding amine.
- Reaction conditions typically range from room temperature to mild heating (25–60°C) to optimize yield and selectivity.
-
- High selectivity for primary amine formation.
- Mild reaction conditions.
- Scalability for industrial production.
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- Reductive amination of 1-(3-methylphenyl)cyclopentanone with methylamine yields [1-(3-Methylphenyl)cyclopentyl]methanamine efficiently.
Alkylation of Amines
Another approach involves the alkylation of cyclopentylamine derivatives with suitable alkyl halides bearing the 3-methylphenyl substituent.
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- Cyclopentylamine is reacted with 3-methylbenzyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate.
- The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
- The nucleophilic amine attacks the alkyl halide to form the substituted amine.
-
- Temperature: 50–80°C.
- Reaction time: several hours to overnight.
-
- Control of stoichiometry is essential to prevent over-alkylation.
- Purification typically involves extraction and chromatographic techniques.
Catalytic Cross-Coupling Reactions
Recent literature highlights the use of palladium-catalyzed cross-coupling reactions to construct complex amines via C–N bond formation.
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- Buchwald-Hartwig amination of aryl bromides with cyclopentylamine derivatives under palladium catalysis.
- Catalysts such as Pd(dppf)Cl2 and ligands facilitate the coupling at mild temperatures (~25–65°C).
- Base such as sodium tert-butoxide or potassium carbonate is used.
Reaction Conditions and Reagents Summary
| Method | Key Reagents | Solvents | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone, methylamine, NaBH3CN or Pd/C + H2 | Methanol, ethanol | 25–60°C | 4–24 hours | High selectivity, scalable |
| Alkylation of Amines | Cyclopentylamine, 3-methylbenzyl halide, K2CO3 | Acetonitrile, DMF | 50–80°C | 6–24 hours | Requires control to avoid over-alkylation |
| Pd-Catalyzed Coupling | Aryl bromide, cyclopentylamine, Pd(dppf)Cl2, base | DCM, THF, toluene | 25–65°C | 6 hours | High yield, mild conditions |
Detailed Research Findings
-
- Use of concentrated hydrochloric acid or trifluoroacetic acid can facilitate imine formation in reductive amination.
- Excess amine or alkyl halide can shift equilibrium favorably.
- Catalysts and ligands choice in cross-coupling affects reaction rate and selectivity.
-
- Continuous flow reactors enhance scalability and reproducibility.
- Automated synthesis platforms can optimize reaction parameters and minimize impurities.
Additional Notes on Related Preparations
While direct literature on this compound is limited, analogous compounds such as 1-cyclopentyl-N-methyl-methanamine have been synthesized via reductive amination and alkylation routes, establishing a foundation for the target compound’s preparation.
Patents on related cyclopentyl derivatives emphasize the use of acid catalysis (HCl, sulfuric acid, TFA) for intermediate transformations and highlight the importance of solvent choice (e.g., dichloromethane, ethanol, toluene) for optimal yields.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Ketone + amine → imine → reduction | NaBH3CN or Pd/C + H2; MeOH; 25–60°C | High yield, mild conditions | Sensitive to moisture |
| Alkylation of Amines | Amine + alkyl halide → substitution | K2CO3 base; Acetonitrile; 50–80°C | Simple setup | Over-alkylation risk |
| Pd-Catalyzed Coupling | Aryl bromide + amine → C–N bond formation | Pd(dppf)Cl2 catalyst; base; DCM; 25–65°C | High selectivity, functional group tolerance | Requires expensive catalysts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
